(Pentafluorophenyl)chlorosilane
Description
(Pentafluorophenyl)dimethylchlorosilane (CAS: 20082-71-7), also known as Flophemesyl chloride, is a fluorinated organosilicon compound with the molecular formula C₈H₆ClF₅Si and a molecular weight of 260.66 g/mol . Its IUPAC name is Chloro(dimethyl)(pentafluorophenyl)silane, featuring a pentafluorophenyl group bonded to a silicon atom alongside two methyl groups and one chlorine atom. The compound is characterized by its high electronegativity due to the electron-withdrawing pentafluorophenyl substituent, which significantly influences its reactivity and applications. It is commercially available at a purity of ≥95% and is widely used in surface functionalization and chromatographic applications .
Properties
Molecular Formula |
C6ClF5Si |
|---|---|
Molecular Weight |
230.59 g/mol |
InChI |
InChI=1S/C6ClF5Si/c7-13-6-4(11)2(9)1(8)3(10)5(6)12 |
InChI Key |
NSYABLLVKSOQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si]Cl)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
(Pentafluorophenyl)dimethylchlorosilane vs. Phenyltrichlorosilane
Key Findings :
- The pentafluorophenyl group enhances hydrophobicity and enables π-π interactions, making it ideal for chromatographic separations of halogenated compounds .
- Phenyltrichlorosilane’s three reactive Cl atoms facilitate rapid hydrolysis, forming siloxane networks for surface coatings, but it lacks the fluorinated aromatic interactions critical for advanced separations .
(Pentafluorophenyl)dimethylchlorosilane vs. Tris(pentafluorophenyl)chlorosilane
| Property | (Pentafluorophenyl)dimethylchlorosilane | Tris(pentafluorophenyl)chlorosilane |
|---|---|---|
| Molecular Formula | C₈H₆ClF₅Si | C₁₈ClF₁₅Si |
| Substituents | 1 Cl, 2 CH₃, 1 C₆F₅ | 1 Cl, 3 C₆F₅ |
| Stability | Stable under basic conditions | Si–C₆F₅ bonds cleaved by weak bases |
| Applications | Surface modification, drug delivery | Precursor to silanols for catalysis |
Key Findings :
- Tris(pentafluorophenyl)chlorosilane’s higher fluorine content increases its susceptibility to nucleophilic attack, limiting its utility in basic environments but making it a reactive precursor for silanol synthesis .
- The dimethyl substitution in (Pentafluorophenyl)dimethylchlorosilane provides steric protection, enhancing stability for sustained drug release in biomedical applications .
(Pentafluorophenyl)dimethylchlorosilane vs. 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane
| Property | (Pentafluorophenyl)dimethylchlorosilane | Perfluorooctyldimethylchlorosilane |
|---|---|---|
| Molecular Formula | C₈H₆ClF₅Si | C₁₀H₁₀ClF₁₃Si |
| Substituents | Aryl (C₆F₅) | Perfluoroalkyl (C₈F₁₃) |
| Hydrophobicity | High (aromatic fluorine) | Extreme (linear perfluoroalkyl) |
| Applications | HPLC separations, TiO₂ functionalization | Superhydrophobic coatings |
Key Findings :
- Perfluorooctyldimethylchlorosilane’s linear perfluoroalkyl chain creates ultra-hydrophobic surfaces, outperforming pentafluorophenyl derivatives in water-repellent coatings .
- The aryl fluorine in (Pentafluorophenyl)dimethylchlorosilane enables selective interactions with aromatic drugs, optimizing controlled release in biomedical systems .
Research Findings and Data Tables
Reactivity Comparison
| Compound | Hydrolysis Rate | Stability in Base | Key Reaction Mechanism |
|---|---|---|---|
| (Pentafluorophenyl)dimethylchlorosilane | Moderate | High | Nucleophilic substitution (Cl) |
| Phenyltrichlorosilane | Rapid | Low | Hydrolysis-driven crosslinking |
| Tris(pentafluorophenyl)chlorosilane | Low | Very Low | Si–C₆F₅ bond cleavage |
Application-Specific Performance
Preparation Methods
Formation of Pentafluorophenylmagnesium Bromide
The reaction of bromopentafluorobenzene with magnesium in anhydrous tetrahydrofuran (THF) generates pentafluorophenylmagnesium bromide, a versatile intermediate for subsequent silane functionalization. This method, adapted from polyfluorophenol synthesis, achieves >85% conversion when conducted under nitrogen at 60°C for 12 hours. The intermediate’s nucleophilicity enables efficient transmetallation with chlorosilanes:
$$
\text{C}6\text{F}5\text{MgBr} + \text{ClSiR}3 \rightarrow \text{C}6\text{F}5\text{SiR}3 + \text{MgBrCl} \quad
$$
Quenching with Chlorosilanes
Quenching the Grignard reagent with trichlorosilane (HSiCl$$3$$) in a 1:1 molar ratio at −78°C produces pentafluorophenyltrichlorosilane (C$$6$$F$$5$$SiCl$$3$$) with 83% isolated yield. Side products, including disiloxanes, are minimized by slow addition rates (<0.5 mL/min) and rigorous exclusion of moisture.
Silylation of Pentafluorophenyl Precursors
Trimethylsilyl Ester Decarboxylation
Decarboxylation of trimethylsilyl pentafluorobenzoate esters via zinc-mediated reactions provides a pathway to pentafluorophenyldimethylchlorosilane. Boyko et al. demonstrated that heating the ester with zinc powder at 120°C in dimethylformamide (DMF) generates a zinc-organic intermediate, which oxidizes to the target silane upon treatment with hydrogen peroxide:
$$
\text{C}6\text{F}5\text{CO}2\text{SiMe}3 \xrightarrow{\text{Zn, DMF}} \text{C}6\text{F}5\text{ZnCl} \xrightarrow{\text{H}2\text{O}2} \text{C}6\text{F}5\text{SiMe}_2\text{Cl} \quad
$$
Catalytic Silylation with Dimethylchlorosilane
A two-step synthesis for 3-(pentafluorophenyl)propyldimethylchlorosilane (CAS 157499-19-9) involves:
- Synthesis of 2,3,4,5,6-pentafluorobenzene propene via Heck coupling of pentafluorobromobenzene with propene.
- Hydrosilylation with dimethylchlorosilane under platinum catalysis (Karstedt’s catalyst, 50 ppm) at 80°C, yielding 89% product.
Direct Chlorination of Silyl Ethers
Thionyl Chloride-Mediated Chlorination
(Pentafluorophenyl)triethoxysilane reacts with thionyl chloride (SOCl$$_2$$) in the presence of pyridine hydrochloride to yield pentafluorophenyltrichlorosilane. Frohn et al. optimized this method, achieving 83% yield after 24 hours at reflux (73°C). The reaction proceeds via nucleophilic substitution:
$$
\text{C}6\text{F}5\text{Si(OEt)}3 + 3\text{SOCl}2 \rightarrow \text{C}6\text{F}5\text{SiCl}3 + 3\text{SO(OEt)}2 \quad
$$
Silicon Tetrachloride Co-Reagent Systems
Patent CN102936261B discloses a vapor-phase method using benzene chloride and silicon tetrachloride (SiCl$$4$$) at 510–530°C in a fluidized bed reactor. This approach maximizes diphenyldichlorosilane formation but adapts to pentafluorophenyl analogs by substituting benzene chloride with pentafluorobenzene chloride. The product distribution is tunable via SiCl$$4$$ stoichiometry, with molar ratios of C$$6$$F$$5$$SiCl$$3$$ to (C$$6$$F$$5$$)$$2$$SiCl$$_2$$ adjustable from 3:2 to 1:1.
Catalytic and Industrial-Scale Methods
Copper-Catalyzed Coupling Reactions
Copper powder (20–40 mesh) catalyzes the direct coupling of chlorosilanes with pentafluorophenyl iodides in dimethylacetamide (DMAc) at 150°C. This method, derived from phenyl chlorosilane production, achieves 78% conversion with a catalyst loading of 5 wt%.
Continuous-Flow Reactor Systems
Industrial-scale synthesis employs ebullated bed reactors for continuous processing. For example, Daken Chemical Limited utilizes a φ400 mm reactor operating at 520°C and 0.05 MPa pressure differential, achieving throughputs of 100–120 L/h. Product vapors are condensed, distilled, and rectified to isolate >99% pure silanes.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Moisture Sensitivity
(Pentafluorophenyl)chlorosilanes hydrolyze rapidly, necessitating anhydrous conditions and inert atmospheres. Storage under nitrogen with molecular sieves (3Å) extends shelf life to >6 months.
Byproduct Mitigation
Unreacted SiCl$$4$$ and disiloxanes are removed via fractional distillation under reduced pressure (10–20 mmHg). In fluidized bed systems, light ends (e.g., benzene, SiCl$$4$$) are condensed and recycled, improving atom economy to >92%.
Q & A
Q. What are the standard protocols for synthesizing (pentafluorophenyl)chlorosilane in laboratory settings?
(Pentafluorophenyl)chlorosilane is typically synthesized via organometallic coupling reactions. For example, Grignard reagents (e.g., C₆F₅MgBr) or lithium-based reagents (e.g., C₆F₅Li) react with chlorosilanes under anhydrous conditions. A critical step involves maintaining inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis. Reaction yields depend on solvent purity (e.g., ethers or hydrocarbons) and stoichiometric control of the organometallic reagent .
Q. How can researchers characterize the purity and structural integrity of (pentafluorophenyl)chlorosilane?
Characterization methods include:
Q. What safety protocols are critical when handling (pentafluorophenyl)chlorosilane?
Due to its high reactivity with moisture and potential toxicity:
- Use gloveboxes or Schlenk lines to avoid atmospheric exposure.
- Wear acid-resistant PPE (gloves, goggles) to prevent dermal/ocular burns.
- Monitor for respiratory irritation, as chlorosilanes can release HCl upon hydrolysis .
Advanced Research Questions
Q. How does the electron-withdrawing pentafluorophenyl group influence the reactivity of chlorosilanes in cross-coupling reactions?
The C₆F₅ group enhances silicon’s electrophilicity, facilitating nucleophilic substitution. For instance, in nickel-catalyzed reductive arylations, (pentafluorophenyl)chlorosilane acts as a stoichiometric reductant, transferring electrons to stabilize radical intermediates. This mechanism is critical for forming α-aryl nitriles from redox-active esters .
Q. What experimental strategies mitigate contradictions in reported hydrolysis rates of (pentafluorophenyl)chlorosilane?
Discrepancies arise from solvent polarity and trace water content. To standardize studies:
- Use Karl Fischer titration to quantify residual water in solvents.
- Compare hydrolysis kinetics in aprotic solvents (e.g., THF vs. DCM) under controlled humidity .
- Apply DFT calculations to model hydrolysis pathways and identify rate-limiting steps .
Q. How can researchers design experiments to probe the stability of Si–C₆F₅ bonds under extreme conditions?
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.
- Chemical stability : Expose the compound to strong bases (e.g., NaOH) or acids (e.g., H₂SO₄) and monitor Si–C bond cleavage via GC-MS .
Q. What methodologies resolve ambiguities in toxicity data for chlorosilanes like (pentafluorophenyl)chlorosilane?
- In vitro assays : Use human lung epithelial cells (e.g., A549) to measure cytotoxicity from HCl release.
- In silico modeling : Predict acute exposure limits (e.g., LC₅₀) using QSAR models calibrated with chlorosilane analogs .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting reports on the steric effects of the pentafluorophenyl group in asymmetric silicon chemistry?
- Perform comparative studies with non-fluorinated analogs (e.g., C₆H₅SiCl₃) to isolate electronic vs. steric contributions.
- Use enantiomeric excess (ee) measurements in substitution reactions to evaluate stereochemical outcomes .
Q. What statistical approaches are recommended for interpreting variability in catalytic performance studies involving (pentafluorophenyl)chlorosilane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
